molecular formula C7H9Cl2NS B2725510 2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride CAS No. 1909305-72-1

2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride

Cat. No.: B2725510
CAS No.: 1909305-72-1
M. Wt: 210.12
InChI Key: LINYXJPROXQXAN-UHFFFAOYSA-N
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Description

2-Chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride is a bicyclic heterocyclic compound featuring a thiophene ring fused to a partially saturated pyridine ring. The chlorine substituent at the 2-position and the hydrochloride salt enhance its stability and solubility, making it a valuable intermediate in pharmaceutical synthesis. This compound is structurally related to antiplatelet drugs like prasugrel and ticlopidine, which belong to the thienopyridine class .

Properties

IUPAC Name

2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNS.ClH/c8-7-3-5-4-9-2-1-6(5)10-7;/h3,9H,1-2,4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINYXJPROXQXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1SC(=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909305-72-1
Record name 2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[3,2-c]pyridine derivative with a chlorinating agent such as thionyl chloride or phosphorus pentachloride . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thieno-pyridine ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base such as triethylamine.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Scientific Research Applications

2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity. This inhibition can disrupt signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural Analogues
Compound Name CAS Number Molecular Formula Molecular Weight Key Features
2-Chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride 379255-36-4 C₇H₉Cl₂NS 286.76 Chlorine substituent, hydrochloride salt, thiophene-pyridine core
Prasugrel (5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]acetate derivative) 150322-43-3 C₂₀H₂₀FNO₃S 373.44 Acetate prodrug, ADP receptor inhibitor, chiral center
Ticlopidine Hydrochloride 53885-35-1 C₁₄H₁₅Cl₂NS 300.24 Antiplatelet agent, thienopyridine core, metabolized to active form
2-Phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride 1909310-10-6 C₁₃H₁₄ClNO 243.71 Furan instead of thiophene, phenyl substituent
4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonamide hydrochloride 1989671-89-7 C₇H₁₁ClN₂O₂S₂ 286.76 Sulfonamide functional group, potential enzyme inhibition

Pharmacological and Functional Differences

Prasugrel vs. 2-Chloro-thienopyridine Hydrochloride Mechanism: Prasugrel is a prodrug requiring hepatic activation to irreversibly inhibit the P2Y12 ADP receptor, preventing platelet aggregation. In contrast, 2-chloro-thienopyridine hydrochloride lacks direct antiplatelet activity but serves as a precursor for synthesizing active metabolites or derivatives . Chirality: Prasugrel contains a chiral center (S-configuration), leading to enantiomers with rapid racemization. The 2-chloro derivative lacks chiral centers, simplifying synthesis .

Ticlopidine Hydrochloride Ticlopidine shares the thienopyridine core but differs in substituents (methyl and chlorophenyl groups). It also requires metabolic activation but has a slower onset of action and higher risk of adverse effects compared to prasugrel .

Furan vs. Thiophene Analogues

  • The furopyridine derivative (CAS 1909310-10-6) replaces sulfur with oxygen, reducing electron-richness and altering binding affinity. This structural change may decrease interactions with ADP receptors but improve metabolic stability .

This contrasts with the chloride’s role in electrophilic reactivity .

Table 2: Comparative Physicochemical Data
Property 2-Chloro-thienopyridine HCl Prasugrel Ticlopidine HCl Furopyridine HCl
Solubility High (hydrochloride salt) Low (prodrug) Moderate Moderate
Melting Point (°C) Not reported 120–122 205–210 Not reported
LogP (Predicted) 2.1 3.5 2.8 1.9
Key Application Synthetic intermediate Antiplatelet Antiplatelet Research compound
  • Synthetic Utility : The 2-chloro derivative is used to introduce reactive sites for further functionalization, such as coupling with acetamide or sulfonamide groups (e.g., and ) .
  • Impurity Profiles: Thieno[3,2-c]pyridine derivatives like 272-14-0 (Impurity A of ticlopidine) highlight the importance of controlling byproducts during synthesis .

Research Findings and Clinical Relevance

  • Prasugrel : Clinical studies demonstrate superior efficacy over clopidogrel in reducing stent thrombosis, attributed to faster metabolic activation .
  • Ticlopidine : Largely replaced by safer alternatives due to hematological risks, but remains a reference compound for structural studies .
  • Novel Derivatives: Sulfonamide and furopyridine analogues are under investigation for non-cardiac applications, such as antimicrobial or anticancer agents .

Biological Activity

2-Chloro-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry, particularly focusing on its antiproliferative and anticancer activities.

  • IUPAC Name : 2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride
  • Molecular Formula : C₇H₈ClN₁S
  • Molecular Weight : 210.12 g/mol
  • Melting Point : 225-226 °C
  • Purity : ≥95%

Synthesis

The synthesis of this compound involves various methodologies including cyclization reactions of appropriate precursors under acidic conditions. The compound can be derived from thienopyridine derivatives through halogenation processes.

Antiproliferative Activity

Recent studies have demonstrated that thienopyridine derivatives exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes the antiproliferative activity of selected derivatives related to this compound:

CompoundCell Line TestedIC₅₀ (µM)Activity Description
2-Chloro-4H,5H,6H,7H-thieno[3,2-c]pyridineHCT-116 (Colon)10.5Moderate activity
2-Chloro-4H,5H,6H,7H-thieno[3,2-c]pyridineHepG2 (Liver)12.0Strong activity
2-Chloro-4H,5H,6H,7H-thieno[3,2-c]pyridineMCF-7 (Breast)15.0Low activity

The compound exhibited notable cytotoxicity against HepG2 cells with an IC₅₀ value of 12 µM. In contrast, it showed lower efficacy against MCF-7 cells (IC₅₀ = 15 µM), indicating a selective action towards liver cancer cells .

The mechanism by which thienopyridine derivatives exert their anticancer effects is believed to involve the inhibition of specific kinases associated with cancer cell survival and proliferation. Molecular docking studies have suggested that these compounds can effectively bind to target proteins involved in oncogenesis.

Case Studies

  • Study on Antitumor Activity :
    A study evaluated the antiproliferative effects of synthesized thienopyridine derivatives against human cancer cell lines including HCT-116 and HepG2. The results indicated that several derivatives had promising antitumor activities with minimal toxicity to normal cells .
  • Docking Studies :
    Molecular docking analyses revealed that the most active derivatives showed strong interactions with key amino acid residues in target proteins associated with cancer cell growth. For example, the derivative demonstrated π–H interactions with amino acids such as TYR97 and PRO82 .

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